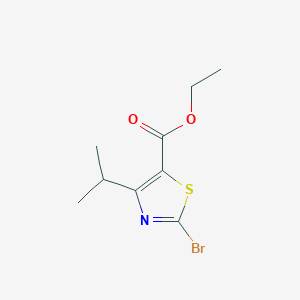
2,3,6-Trichloro-4-(trifluoromethyl)pyridine
概要
説明
2,3,6-Trichloro-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6HCl3F3N. It is characterized by the presence of three chlorine atoms and one trifluoromethyl group attached to a pyridine ring. This compound is typically a colorless to pale yellow liquid or solid, depending on its state. It is soluble in various organic solvents such as acetonitrile and dimethyl sulfoxide and is relatively stable under normal conditions but should be kept away from strong oxidizing agents .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3,6-Trichloro-4-(trifluoromethyl)pyridine involves the reaction of fluoropyridine with thionyl chloride. This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity . The reaction can be represented as follows:
Fluoropyridine+Thionyl Chloride→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but under optimized conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and crystallization is common to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
2,3,6-Trichloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alkoxides, and other nucleophiles can react with the chlorine atoms.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like acetonitrile and dimethyl sulfoxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives, while coupling reactions can produce more complex aromatic compounds .
科学的研究の応用
2,3,6-Trichloro-4-(trifluoromethyl)pyridine has several applications in scientific research:
作用機序
The mechanism of action of 2,3,6-Trichloro-4-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The exact pathways involved can vary depending on the specific application and the structure of the derivative being studied .
類似化合物との比較
Similar Compounds
2,3,6-Trichloro-5-(trifluoromethyl)pyridine: Similar in structure but with a different position of the trifluoromethyl group.
2,3-Dichloro-5-(trichloromethyl)pyridine: Contains a trichloromethyl group instead of a trifluoromethyl group.
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: Contains a methyl group instead of chlorine atoms.
Uniqueness
2,3,6-Trichloro-4-(trifluoromethyl)pyridine is unique due to the specific positioning of its chlorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various advanced materials and pharmaceuticals .
特性
IUPAC Name |
2,3,6-trichloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3F3N/c7-3-1-2(6(10,11)12)4(8)5(9)13-3/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMZCZXPLOZOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















